molecular formula C8H11N3O3 B6182892 2-(oxan-4-yl)-2H-1,2,3-triazole-4-carboxylic acid CAS No. 2227024-06-6

2-(oxan-4-yl)-2H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B6182892
CAS No.: 2227024-06-6
M. Wt: 197.2
InChI Key:
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Description

2-(oxan-4-yl)-2H-1,2,3-triazole-4-carboxylic acid is a chemical compound that features a triazole ring substituted with an oxan-4-yl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(oxan-4-yl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The oxan-4-yl group can be introduced through the use of appropriate starting materials such as oxan-4-yl azide or oxan-4-yl alkyne.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

2-(oxan-4-yl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

2-(oxan-4-yl)-2H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-(oxan-4-yl)-2H-1,2,3-triazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The oxan-4-yl group may enhance the compound’s binding affinity or specificity for its target. Pathways involved include enzyme inhibition or activation, receptor modulation, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    2-(oxan-4-yl)-2H-1,2,3-triazole-4-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid.

    2-(oxan-4-yl)-2H-1,2,3-triazole-4-methanol: Similar structure but with a methanol group instead of a carboxylic acid.

Uniqueness

2-(oxan-4-yl)-2H-1,2,3-triazole-4-carboxylic acid is unique due to its combination of the triazole ring and oxan-4-yl group, which confer specific chemical and biological properties

Properties

CAS No.

2227024-06-6

Molecular Formula

C8H11N3O3

Molecular Weight

197.2

Purity

95

Origin of Product

United States

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